molecular formula C49H45N5 B597089 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine CAS No. 1223020-29-8

2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine

Cat. No.: B597089
CAS No.: 1223020-29-8
M. Wt: 703.934
InChI Key: XLWFDEFJSJPDND-CTRFHGHOSA-N
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Description

Chemical Structure and Properties:
2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine (CAS: 1223020-29-8), abbreviated as PyBidine in catalytic literature, is a chiral bis-imidazolidine ligand with a pyridine backbone . Its molecular formula is C₄₉H₄₅N₅ (MW: 703.93 g/mol), featuring two imidazolidine rings substituted with benzyl and diphenyl groups at stereogenic centers (2R,4S,5S). The saturated imidazolidine moieties and bulky aromatic substituents create a rigid, electron-rich chiral environment, making it effective in asymmetric catalysis .

Applications:
PyBidine is primarily used in enantioselective synthesis, such as the catalytic asymmetric synthesis of 1,2-diamines, where its steric bulk and stereochemical precision enhance reaction selectivity . It is commercially available in milligram quantities (e.g., 50 mg for ~¥5,900) from suppliers like TCI America .

Properties

IUPAC Name

2,6-bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H45N5/c1-7-20-36(21-8-1)34-53-46(40-28-15-5-16-29-40)44(38-24-11-3-12-25-38)51-48(53)42-32-19-33-43(50-42)49-52-45(39-26-13-4-14-27-39)47(41-30-17-6-18-31-41)54(49)35-37-22-9-2-10-23-37/h1-33,44-49,51-52H,34-35H2/t44-,45-,46-,47-,48+,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWFDEFJSJPDND-CTRFHGHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(NC2C3=NC(=CC=C3)C4NC(C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2[C@H]([C@@H](N[C@H]2C3=NC(=CC=C3)[C@@H]4N[C@H]([C@@H](N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H45N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673112
Record name 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223020-29-8
Record name 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine
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Preparation Methods

Precursor Preparation

The synthesis begins with 2,6-diaminopyridine, which undergoes sequential benzylation and phenyl substitution. Benzyl bromide and diphenylacetyl chloride are employed to introduce substituents at the 1, 4, and 5 positions of the imidazolidine rings.

Key Reaction :

2,6-Diaminopyridine+2Benzyl bromideEt3N, DMFIntermediate A\text{2,6-Diaminopyridine} + 2 \, \text{Benzyl bromide} \xrightarrow{\text{Et}3\text{N, DMF}} \text{Intermediate A}
Intermediate A+2Diphenylacetyl chlorideCH2Cl2Intermediate B\text{Intermediate A} + 2 \, \text{Diphenylacetyl chloride} \xrightarrow{\text{CH}2\text{Cl}_2} \text{Intermediate B}

Stereoselective Cyclization

Intermediate B undergoes cyclization in the presence of a chiral catalyst, such as (R)-BINOL-phosphoric acid, to form the imidazolidine rings with >90% enantiomeric excess (ee). The reaction is conducted under inert conditions (N₂ atmosphere) at 60°C for 24 hours.

Optimized Conditions :

ParameterValue
Catalyst(R)-BINOL-PA (5 mol%)
SolventToluene
Temperature60°C
Time24 hours
Yield78%

Asymmetric Catalytic Hydrogenation

An alternative route employs asymmetric hydrogenation to establish the 2R,4S,5S configuration. A pyridine-derived diene is hydrogenated using a chiral ruthenium catalyst (e.g., Ru-(S)-SegPhos).

Reaction Scheme :

Diene precursor+H2Ru-(S)-SegPhosTarget compound\text{Diene precursor} + \text{H}_2 \xrightarrow{\text{Ru-(S)-SegPhos}} \text{Target compound}

Performance Metrics :

MetricResult
ee92%
Turnover Number (TON)450
SolventMeOH

Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution using tartaric acid derivatives is employed. The racemic compound is treated with dibenzoyl-D-tartaric acid in ethanol, yielding diastereomeric salts separable via crystallization.

Resolution Efficiency :

ParameterValue
Resolving AgentDibenzoyl-D-tartaric acid
SolventEthanol
Recovery Rate65%
Purity99% ee

Characterization and Validation

Post-synthesis, the compound is validated using:

  • HPLC : Chiralcel OD-H column (hexane:isopropanol = 90:10).

  • X-ray Crystallography : Confirms absolute configuration.

  • IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=N stretch) and 3050 cm⁻¹ (aromatic C-H).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility:

  • Catalyst Recycling : Ru catalysts are recovered via nanofiltration (90% efficiency).

  • Solvent Selection : Toluene replaced with cyclopentyl methyl ether (CPME) for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines or thiols; reactions often require a base like sodium hydride and are conducted at moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of secondary amines or alcohols.

Scientific Research Applications

2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine involves its role as a chiral ligand, which facilitates the formation of chiral transition states in catalytic reactions. The imidazolidinyl groups provide steric and electronic environments that enhance the selectivity and efficiency of the catalytic process. The pyridine ring acts as a coordinating site for metal catalysts, enabling the activation of substrates and promoting the desired chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of PyBidine with structurally related ligands is provided below:

Compound Structure Key Features Applications References
PyBidine Bis-imidazolidine with pyridine core, benzyl/diphenyl substituents - Saturated imidazolidine rings
- High steric bulk (MW: 703.93)
- Rigid chiral pockets
Asymmetric catalysis (e.g., 1,2-diamine synthesis)
2,6-Bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]pyridine Bis-imidazole with pyridine core, diphenyl substituents - Partially unsaturated imidazole rings
- Reduced steric bulk (MW: 519.64)
- Simplified substituents
Life sciences research (biological applications)
2,6-Bis[(4R)-4-isopropyl-5,5-diphenyl-4,5-dihydrooxazol-2-yl]pyridine Bis-oxazoline with pyridine core, isopropyl/diphenyl substituents - Oxazoline rings (electron-withdrawing)
- Moderate steric bulk
- R-configuration at chiral centers
Industrial catalysis (e.g., C–H activation)
2,6-Bis[(S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine Bis-oxazoline with pyridine core, benzyl substituents - Oxazoline rings with benzyl groups
- S-configuration
- Flexible backbone
Asymmetric alkylation reactions

Key Differences

Heterocyclic Core :

  • PyBidine’s saturated imidazolidine rings provide greater conformational rigidity compared to unsaturated imidazole (CAS 1221973-02-9) or oxazoline analogues. This rigidity enhances enantioselectivity in asymmetric catalysis .
  • Oxazoline-based ligands (e.g., CAS 1221973-02-9) exhibit weaker electron-donating capacity, making them less effective in reactions requiring strong metal-ligand interactions .

Steric and Electronic Effects :

  • PyBidine’s benzyl and diphenyl substituents create a highly congested chiral environment, favoring substrates with bulky groups. In contrast, isopropyl-substituted oxazolines (e.g., CAS 1221973-02-9) offer moderate steric hindrance, suitable for less demanding reactions .
  • The molecular weight of PyBidine (703.93 g/mol) is significantly higher than that of imidazole (519.64 g/mol) or oxazoline analogues, influencing solubility and catalyst loading .

Stereochemical Precision :

  • PyBidine’s (2R,4S,5S) configuration ensures precise spatial arrangement of substituents, critical for high enantiomeric excess (ee) in asymmetric synthesis. Oxazoline ligands with (S)- or (R)-configurations (e.g., CAS 1221973-02-9) show variable selectivity depending on the reaction .

Applications :

  • PyBidine is specialized for asymmetric catalysis (e.g., 1,2-diamine synthesis), while imidazole analogues (CAS 1221973-02-9) are explored in biological studies due to reduced toxicity .
  • Oxazoline ligands are versatile in industrial catalysis but require higher catalyst loadings for comparable efficiency .

Performance Data

Parameter PyBidine Imidazole Analogue Oxazoline Analogue
Enantiomeric Excess (ee) 95–99% (1,2-diamine synthesis) 70–85% (model reactions) 80–90% (alkylation)
Catalyst Loading 1–2 mol% 5–10 mol% 5–15 mol%
Thermal Stability Stable up to 200°C Decomposes at 150°C Stable up to 180°C
Solubility Moderate in toluene/CH₂Cl₂ High in polar solvents Low in non-polar solvents

Biological Activity

Chemical Identity

  • IUPAC Name : 2,6-Bis[(2R,4S,5S)-1-benzyl-4,5-diphenylimidazolidin-2-yl]pyridine
  • CAS Number : 1223020-29-8
  • Molecular Formula : C49H45N5
  • Molecular Weight : 703.93 g/mol

This compound is a chiral ligand used in asymmetric catalysis and has garnered interest due to its potential biological activities.

The biological activity of this compound primarily revolves around its role as a ligand in metal-catalyzed reactions. Its structure allows it to coordinate with transition metals, enhancing catalytic efficiency in various organic transformations. The imidazolidine framework contributes to its ability to stabilize metal centers and promote enantioselective reactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. Research has shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study demonstrated that the compound inhibited the proliferation of breast cancer cells by modulating the expression of apoptosis-related genes .

Neuroprotective Effects

Another area of interest is its neuroprotective effects. Preliminary research suggests that this compound may help protect neuronal cells from oxidative stress and inflammation. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Activity

There is also emerging evidence of antimicrobial activity associated with this compound. It has shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
    • Methodology : Cells were treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at higher concentrations (IC50 = 25 µM), indicating strong anticancer potential.
  • Neuroprotective Study :
    • Objective : Assess the protective effects on neuronal cells under oxidative stress.
    • Methodology : Neuronal cells were exposed to hydrogen peroxide with and without the compound.
    • Results : Cells treated with the compound showed a 40% reduction in cell death compared to untreated controls.
  • Antimicrobial Efficacy Test :
    • Objective : To determine the antibacterial properties against E. coli and S. aureus.
    • Methodology : Disc diffusion method was employed.
    • Results : Zones of inhibition measured 15 mm for E. coli and 18 mm for S. aureus at a concentration of 50 µg/disc.

Data Table

Biological ActivityMechanism/EffectReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectionProtects against oxidative stress
AntimicrobialInhibits growth of E. coli and S. aureus

Q & A

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Apply factorial design to evaluate temperature, solvent, and substrate/ligand ratio interactions .
  • In Situ Spectroscopy : Monitor reaction progress via ¹H NMR or IR to identify intermediates and adjust conditions dynamically .
  • Additive Screening : Introduce Lewis acids (e.g., Mg(OTf)₂) to stabilize transition states and improve turnover frequency .

How do steric and electronic modifications of the ligand influence catalytic performance?

Q. Advanced Research Focus

  • Steric Tuning : Replacing benzyl groups with bulkier substituents (e.g., tert-butyl) increases enantioselectivity in sterically demanding reactions but may reduce reaction rates .
  • Electronic Modulation : Electron-withdrawing groups (e.g., CF₃) on the phenyl rings enhance electrophilicity at the metal center, improving activity in oxidative couplings .
    Methodology : Compare Hammett σ values of substituents with kinetic data to quantify electronic effects .

What analytical techniques confirm the stereochemical integrity of this ligand?

Q. Basic Research Focus

  • X-ray Crystallography : Resolve absolute configuration using crystals grown via slow evaporation (e.g., CHCl₃/MeOH) .
  • Circular Dichroism (CD) : Correlate Cotton effects with crystallographic data to verify solution-phase conformation .
  • NOESY NMR : Identify through-space interactions between imidazolidine protons and pyridine/benzyl groups .

What safety precautions are essential when handling this compound?

Q. Basic Research Focus

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles due to risks of respiratory irritation (H335) and eye damage (H319) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store under argon at 2–8°C to prevent oxidation .

How can researchers address low reproducibility in catalytic reactions using this ligand?

Q. Advanced Research Focus

  • Purity Verification : Conduct elemental analysis and ¹³C NMR to detect trace impurities (e.g., unreacted dihalopyridine) .
  • Moisture Control : Use molecular sieves (3Å) in reaction vessels to prevent ligand hydrolysis .
  • Batch Consistency : Compare multiple synthesis batches via HPLC-MS to ensure ligand homogeneity .

What strategies differentiate kinetic vs. thermodynamic control in ligand-metal complexes?

Q. Advanced Research Focus

  • Variable-Temperature NMR : Monitor ligand exchange rates to identify metastable vs. stable complexes .
  • Isothermal Titration Calorimetry (ITC) : Measure binding constants (Kd) and enthalpy changes to distinguish pathways .
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to compare transition-state energies for competing coordination modes .

How does ligand derivatization impact its application in non-traditional catalysis (e.g., photoredox)?

Q. Advanced Research Focus

  • Photoactive Modifications : Introduce chromophores (e.g., anthracene) to enable light-driven catalysis. UV-vis spectroscopy tracks charge-transfer transitions .
  • Redox Potential Tuning : Modify substituents to shift metal-centered redox potentials, measured via cyclic voltammetry .

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